molecular formula C20H38O3 B056683 Ethyl ricinoleate CAS No. 55066-53-0

Ethyl ricinoleate

Cat. No.: B056683
CAS No.: 55066-53-0
M. Wt: 326.5 g/mol
InChI Key: AZXVZUBIFYQWJK-FIIODCPWSA-N
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Description

Ethyl ricinoleate is an ester derived from ricinoleic acid, which is a major component of castor oil. It is a long-chain fatty acid ester with the chemical formula C20H38O3.

Chemical Reactions Analysis

Ethyl ricinoleate undergoes various chemical reactions, including:

    Hydrohydroxymethylation: This reaction involves the conversion of carbon-carbon double bonds into primary alcohols via a tandem hydroformylation/hydrogenation sequence.

    Oxidation: this compound can be oxidized to produce various oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Scientific Research Applications

Ethyl ricinoleate has numerous applications in scientific research and industry:

Comparison with Similar Compounds

Ethyl ricinoleate is unique compared to other similar compounds due to its hydroxyl group and long aliphatic chain. Similar compounds include:

This compound stands out due to its combination of hydroxyl functionality and ester group, making it versatile for various applications.

Properties

CAS No.

55066-53-0

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

ethyl (E,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h11,14,19,21H,3-10,12-13,15-18H2,1-2H3/b14-11+/t19-/m1/s1

InChI Key

AZXVZUBIFYQWJK-FIIODCPWSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OCC)O

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O

55066-53-0

Synonyms

(+)-Ethyl ricinoleate; Neoricin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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